molecular formula C4H4N2O3 B12526388 2-Nitro-1H-pyrrol-1-ol CAS No. 657392-07-9

2-Nitro-1H-pyrrol-1-ol

Cat. No.: B12526388
CAS No.: 657392-07-9
M. Wt: 128.09 g/mol
InChI Key: FBCDLNMAOOXTGF-UHFFFAOYSA-N
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Description

2-Nitro-1H-pyrrol-1-ol is a heterocyclic compound that contains a five-membered ring with nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-1H-pyrrol-1-ol typically involves the nitration of pyrrole derivatives. One common method is the reaction of pyrrole with nitric acid under controlled conditions to introduce the nitro group at the 2-position. The reaction conditions often require careful temperature control and the use of a solvent to ensure the desired product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-1H-pyrrol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitro-1H-pyrrol-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-1H-pyrrol-1-ol involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-1H-pyrrol-1-ol is unique due to the presence of both a nitro group and a hydroxyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

CAS No.

657392-07-9

Molecular Formula

C4H4N2O3

Molecular Weight

128.09 g/mol

IUPAC Name

1-hydroxy-2-nitropyrrole

InChI

InChI=1S/C4H4N2O3/c7-5-3-1-2-4(5)6(8)9/h1-3,7H

InChI Key

FBCDLNMAOOXTGF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)[N+](=O)[O-])O

Origin of Product

United States

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